The compound p-Iodoclonidine hydrochloride has garnered attention in the field of neuroscience and pharmacology due to its interaction with alpha 2-adrenergic receptors. These receptors play a crucial role in the modulation of neurotransmitter release and have been implicated in various physiological and pathological processes. The study of p-Iodoclonidine and its radiolabeled form, p-[125I]iodoclonidine, provides valuable insights into the pharmacodynamics and potential therapeutic applications of alpha 2-adrenergic receptor agonists.
p-Iodoclonidine has been found to potentiate platelet aggregation, which could have implications for the development of antiplatelet therapies. Its partial agonist activity suggests a nuanced role in platelet function, potentially offering a therapeutic window that could be exploited in conditions where platelet aggregation needs to be modulated1.
In the central nervous system, p-Iodoclonidine serves as an agonist at neuronal alpha 2-adrenergic receptors. Its efficacy in attenuating cAMP accumulation in neuroblastoma cells positions it as a potential tool for studying neuronal signaling pathways and for the development of drugs targeting neurological disorders2.
The radiolabeled form, p-[125I]iodoclonidine, is particularly useful in binding assays due to its high affinity and specificity for alpha 2-adrenergic receptors. It can be employed in studies involving tissues with low receptor density or small tissue samples, and in research on cloned and expressed receptors1 2. This makes it a valuable tool for mapping the distribution of alpha 2-adrenergic receptors in the brain and for characterizing receptor subtypes.
p-Iodoclonidine hydrochloride is a chemical compound classified as a partial agonist of the alpha 2-adrenergic receptor. It is derived from clonidine, which is primarily used as an antihypertensive medication. The compound has the CAS Number 108294-53-7 and is recognized for its role in various pharmacological applications, particularly in neuroscience and cardiovascular research .
The synthesis of p-iodoclonidine hydrochloride typically involves the iodination of clonidine. The process can be summarized as follows:
The molecular structure of p-iodoclonidine hydrochloride can be described by its chemical formula and molecular weight of approximately 303.03 g/mol. The compound features an imidazoline ring and a substituted phenyl group with iodine at the para position, which significantly influences its biological activity.
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, revealing insights into its spatial arrangement and potential interactions with biological targets .
p-Iodoclonidine hydrochloride participates in various chemical reactions, primarily involving its interactions with adrenergic receptors:
The mechanism of action for p-iodoclonidine hydrochloride primarily involves its role as a partial agonist at alpha 2-adrenergic receptors:
p-Iodoclonidine hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications and influence its bioavailability and therapeutic efficacy .
p-Iodoclonidine hydrochloride has several scientific applications:
p-Iodoclonidine hydrochloride (chemical name: N-(2,6-dichloro-4-iodophenyl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride) is a halogenated derivative of the antihypertensive agent clonidine. Its molecular formula is C~9~H~8~Cl~2~IN~3~·HCl, with a molecular weight of 392.50 g/mol [2] [7]. The compound features a 4-iodine substitution on the phenyl ring of clonidine, which significantly alters its steric and electronic properties. Key structural characteristics include:
Spectroscopic characterization includes UV-Vis absorption maxima at ~280 nm (aromatic π→π) and ~320 nm (n→π of imidazoline), with molar absorptivity ε = 1.2 × 10⁴ M⁻¹cm⁻¹ in ethanol [5]. Nuclear magnetic resonance (NMR) data in DMSO-d~6~ shows distinctive signals: δ 7.65 ppm (singlet, 2H, H-3/H-5 phenyl), δ 3.65 ppm (triplet, 4H, imidazoline CH~2~), and absence of the clonidine H-4 signal due to iodine substitution [3] [7].
The synthesis of p-Iodoclonidine hydrochloride proceeds via sequential halogenation and imidazoline cyclization:
Step 1: Iodination of 2,6-dichloroaniline2,6-Dichloroaniline undergoes electrophilic iodination using ICl in glacial acetic acid, yielding 2,6-dichloro-4-iodoaniline with >85% regioselectivity. Critical parameters include:
Step 2: Guanidine formationThe aniline intermediate reacts with S-methylisothiourea sulfate under reflux (pyridine solvent, 110°C, 8h), producing 1-(2,6-dichloro-4-iodophenyl)guanidine. This step requires anhydrous conditions to prevent hydrolysis [7].
Step 3: Cyclization to imidazolineRing closure employs ethylene diamine in n-butanol at 130°C for 12h, catalyzed by p-toluenesulfonic acid (0.1 eq.). The crude base is precipitated as hydrochloride salt using ethereal HCl, yielding p-Iodoclonidine hydrochloride with 68–72% purity.
Optimization strategies focus on:
The iodine substitution induces profound changes in physicochemical and receptor-binding behavior relative to clonidine and other analogs:
Table 1: Comparative Properties of Clonidine and Halogenated Derivatives
Property | Clonidine | p-Iodoclonidine | 3-Trifluoromethyl-THIQ* |
---|---|---|---|
Molecular weight (g/mol) | 230.09 | 392.50 | 307.15 |
pK~a~ | 8.05 | 7.90 | 4.88 |
α2-Adrenoceptor K~i~ (nM) | 1.2 | 1.0 | >1000 |
Log P (octanol/water) | 1.43 | 2.85 | 2.20 |
Steric volume (ų) | 189.2 | 228.4 | 210.7 |
*Data for 3-trifluoromethyltetrahydroisoquinoline included for fluorination contrast [1]
Key differences include:
p-Iodoclonidine hydrochloride crystallizes as a monoclinic system in space group P2~1~/c with unit cell parameters:
X-ray diffraction reveals:
Thermal analysis shows:
Table 2: Crystallographic Comparison with Clonidine Salts
Parameter | p-Iodoclonidine HCl | Clonidine Tetraphenylborate |
---|---|---|
Crystal system | Monoclinic | Triclinic |
Space group | P2~1~/c | P-1 |
Density (g/cm³) | 1.692 | 1.315 |
N–H···Cl/O (Å) | 3.15 | 2.89 (to borate oxygen) |
Torsion angle (°) | 67.5 | 54.8 |
p-Iodoclonidine hydrochloride exhibits conditional stability dependent on environmental factors:
Solution stability:
Solid-state stability:
Stabilization strategies:
Table 3: Stability Kinetics Under Accelerated Conditions
Condition | Degradation Rate (k, h⁻¹) | Primary Degradant |
---|---|---|
Aqueous pH 7.4, 40°C | 8.7 × 10⁻³ | 2,6-Dichloro-4-iodoaniline |
Ethanol, 60°C | 1.1 × 10⁻⁴ | Ethylimidazoline adduct (m/z 321.2) |
Solid, RH 75%, 40°C | 3.2 × 10⁻⁵ | Dehydroiodination product (m/z 265.0) |
Note: THIQ = Tetrahydroisoquinoline; PNMT = Phenylethanolamine N-methyltransferase; RH = Relative Humidity; DMF = Dimethylformamide
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7